N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine
Description
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a naphthalene ring attached to a dithietane ring via a methylene bridge
Properties
CAS No. |
59753-81-0 |
|---|---|
Molecular Formula |
C13H11NS2 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C13H11NS2/c1-2-7-12-10(4-1)5-3-6-11(12)8-14-13-15-9-16-13/h1-7H,8-9H2 |
InChI Key |
MKELKXWMMOMIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NCC2=CC=CC3=CC=CC=C32)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine typically involves the reaction of naphthalen-1-ylmethylamine with a dithietane precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of the dithietane precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a dithiol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the dithietane ring.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Contains a cyano group and benzamide moiety, differing in functional groups and overall structure.
Uniqueness
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine is unique due to the presence of the dithietane ring, which imparts distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
